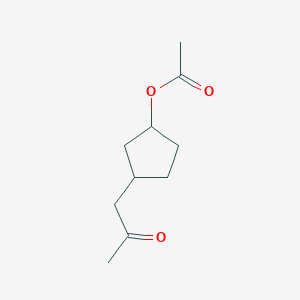

3-(2-Oxopropyl)cyclopentyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

61599-08-4 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

[3-(2-oxopropyl)cyclopentyl] acetate |

InChI |

InChI=1S/C10H16O3/c1-7(11)5-9-3-4-10(6-9)13-8(2)12/h9-10H,3-6H2,1-2H3 |

InChI Key |

FBTXWODVODNNLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CCC(C1)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Substituted Cyclopentyl Acetates and Oxopropyl Cyclopentanes

Stereoselective Construction of Cyclopentane (B165970) Ring Systems

The creation of a chiral cyclopentane scaffold with specific substituent patterns is a fundamental challenge in organic synthesis. The development of methods to control the three-dimensional arrangement of atoms is crucial for accessing enantiomerically pure and diastereomerically defined products.

Asymmetric Synthesis Approaches for Chiral Cyclopentyl Scaffolds

The asymmetric synthesis of chiral cyclopentyl scaffolds often relies on catalytic methods that can induce enantioselectivity. One powerful approach involves the desymmetrization of prochiral cyclopentane precursors. For instance, the use of chiral catalysts can differentiate between two enantiotopic groups in a symmetrical starting material, leading to the formation of a chiral product with high enantiomeric excess.

Another significant strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric construction of cyclopentane rings. Chiral amines, for example, can activate substrates through the formation of chiral enamines or iminium ions, facilitating stereoselective carbon-carbon bond formation. For instance, the reaction of an aldehyde with no alpha-hydrogens and a ketone with alpha-hydrogens in a mixed aldol (B89426) reaction can be guided by a chiral catalyst to produce a specific enantiomer of the resulting cyclopentane derivative. libretexts.org

A key intermediate for the synthesis of the target molecule could be a 3-substituted cyclopentanol (B49286). The asymmetric synthesis of such compounds can be achieved through various means, including the enantioselective reduction of a corresponding cyclopentenone or the use of chiral starting materials. A notable example is the synthesis of cyclopropyl (B3062369) substituted allyl alcohols via asymmetric transfer hydrogenation using a complex of monosulfonyl chiral diamine and ruthenium, rhodium, or iridium as a catalyst, which can achieve high enantioselectivity. google.com

Diastereoselective Control in Cyclopentyl Ring Functionalization

Once a chiral cyclopentyl scaffold is obtained, the subsequent introduction of substituents must be controlled to achieve the desired diastereomer. The relative stereochemistry of the substituents on the cyclopentane ring is critical for the molecule's final properties.

Diastereoselective control can be achieved by taking advantage of the steric and electronic properties of the existing substituents on the ring. For example, the reduction of a ketone on a substituted cyclopentane ring can be highly diastereoselective, with the incoming hydride preferentially attacking from the less hindered face of the molecule. Studies on the reduction of 3-substituted cyclobutanones have shown that hydride reduction is highly selective for the formation of the cis alcohol, a preference that can be enhanced by lowering the reaction temperature or decreasing solvent polarity. vub.ac.be This principle can be extended to 3-substituted cyclopentanones.

Furthermore, intramolecular reactions are often used to control diastereoselectivity. For instance, the intramolecular hydroamidation of terminal alkynes catalyzed by bis(trifluoromethane)sulfonimide (Tf2NH) can provide cis-1,3-disubstituted isoindolines and sultams with high diastereoselectivity. rsc.orgnih.gov Similar strategies can be envisioned for the formation of 1,3-disubstituted cyclopentanes.

The stereoselective reduction of 2-alkoxycarbonyl-2-allyl-cyclopentanone derivatives with boron hydrides has been shown to be dependent on chelation factors rather than steric ones, leading to high diastereomeric excess. tandfonline.com This highlights the importance of choosing the right reagent and conditions to control the stereochemical outcome.

Formation of the 2-Oxopropyl Side Chain and Related Ketone Moieties

The introduction of the 2-oxopropyl side chain at the C-3 position of the cyclopentane ring is a key step in the synthesis of the target molecule. This can be achieved through various synthetic strategies, including the formation of a carbon-carbon bond followed by functional group manipulation.

Strategies for Selective Introduction of Ketone Functionalities to Cyclopentyl Structures

One common method for introducing a ketone functionality is through the oxidation of a corresponding secondary alcohol. For example, a 3-(2-hydroxypropyl)cyclopentyl derivative could be oxidized to the desired 3-(2-oxopropyl)cyclopentyl structure using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Alternatively, the 2-oxopropyl side chain can be introduced directly. A plausible approach involves the Michael addition of an appropriate nucleophile to a cyclopentenone derivative. For example, the reaction of cyclopentenone with a lithium di(acetonyl)cuprate could potentially install the desired side chain at the 3-position.

Another strategy involves the alkylation of a cyclopentanone (B42830) enolate with a reagent containing the acetonyl moiety, such as chloro- or bromoacetone. However, controlling the regioselectivity of this alkylation can be challenging.

A retrosynthetic analysis for the synthesis of 3-(2-oxopropyl)cyclopentan-1-one from cyclopentanone suggests a pathway involving alpha-chlorination, elimination to form cyclopentenone, and subsequent Michael addition. researchgate.net

Carbon-Carbon Bond Forming Reactions: Applications of Wittig-Type and Aldol Reactions

The Wittig reaction and the Aldol reaction are powerful tools for forming carbon-carbon bonds and can be applied to the synthesis of the 2-oxopropyl side chain.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. wikipedia.org For the synthesis of our target molecule, a cyclopentanecarboxaldehyde could be reacted with a Wittig reagent such as (2-oxo-propylidene)triphenylphosphorane to form a 3-(2-oxopropenyl)cyclopentane derivative. Subsequent reduction of the double bond would yield the desired 2-oxopropyl side chain.

The Aldol reaction involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. chemtube3d.com A crossed or mixed aldol condensation between cyclopentanone and an appropriate aldehyde, such as pyruvaldehyde, could potentially be used to form the desired side chain. libretexts.org For instance, the aldol condensation of cyclopentanone with valeraldehyde (B50692) has been studied using heterogeneous metal modified oxides as catalysts. d-nb.inforesearchgate.net

The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, can also be employed for C-C bond formation, although it is less commonly used for the synthesis of such functionalized molecules due to potential side reactions. byjus.comyoutube.com The Wurtz-Fittig reaction is a related process that couples an alkyl halide with an aryl halide. wikipedia.orgquimicaorganica.org

Synthesis of the Acetate (B1210297) Ester Moiety

The final step in the synthesis of "3-(2-Oxopropyl)cyclopentyl acetate" is the formation of the acetate ester. This is typically achieved through the acetylation of the corresponding alcohol, 3-(2-Oxopropyl)cyclopentanol.

A common and effective method for acetylation is the reaction of the alcohol with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction is generally high-yielding and proceeds under mild conditions. The use of stoichiometric amounts of acetic anhydride in solvent-free conditions, catalyzed by VOSO4, has also been reported as a sustainable method. frontiersin.org

Alternatively, other acetylating agents can be used, such as acetyl chloride. However, acetic anhydride is often preferred due to its lower reactivity and the less corrosive nature of the acetic acid byproduct compared to the hydrochloric acid produced when using acetyl chloride. nih.gov Various catalysts, including copper(II) tetrafluoroborate (B81430) and silver triflate, have also been shown to efficiently catalyze acetylation reactions with acetic anhydride. organic-chemistry.org

The acetylation of benzyl (B1604629) alcohol with acetic anhydride can achieve complete conversion at 60 °C. mdpi.com These conditions can be adapted for the acetylation of the functionalized cyclopentanol intermediate.

Table of Reaction Data for Acetylation of Alcohols

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridine | Acetic Anhydride | Pyridine | 0 to RT | High | nih.gov |

| VOSO4 (1%) | Acetic Anhydride | Solvent-free | RT | 80 | frontiersin.org |

| None | Acetic Anhydride | Solvent-free | 60 | 100 | mdpi.com |

| Cu(OTf)2 | Acetic Anhydride | CH2Cl2 | Mild | High | organic-chemistry.org |

Chemoselective Protecting Group Strategies in Multistep Synthetic Routes

In the synthesis of complex molecules with multiple functional groups, such as this compound, protecting groups are indispensable tools for achieving chemoselectivity. jove.comjove.com The ketone and alcohol (or ester) functionalities present in the target molecule or its precursors have different reactivities, which can be exploited or masked as needed during a synthetic sequence.

The general order of reactivity for carbonyl groups towards nucleophiles is aldehyde > ketone > ester. jst.go.jp This inherent difference can sometimes be used to achieve selective reactions. However, when a less reactive group needs to be modified in the presence of a more reactive one, protection of the more reactive group is necessary. jove.comjove.comjst.go.jp For instance, if a reduction of the ester in a precursor to this compound were desired without affecting the ketone, the ketone would need to be protected. jove.comjove.com

Common Protecting Groups for Ketones and Alcohols:

Acetals and Ketals: These are the most common protecting groups for aldehydes and ketones. jove.comjove.comlibretexts.org They are formed by reacting the carbonyl compound with a diol, often ethylene (B1197577) glycol, in the presence of an acid catalyst. Acetals are stable to nucleophiles, bases, and reducing agents but are readily removed by treatment with aqueous acid. jove.comjove.comlibretexts.org

Silyl (B83357) Ethers: Alcohols are frequently protected as silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers. libretexts.orgnerdfighteria.info These are formed by reacting the alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like triethylamine (B128534) or imidazole. libretexts.orgnerdfighteria.info Silyl ethers are robust under many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nerdfighteria.info

Benzyl Ethers: Another common protecting group for alcohols is the benzyl (Bn) ether, formed by reacting the alcohol with a benzyl halide in the presence of a strong base. nerdfighteria.info Benzyl ethers are stable to both acidic and basic conditions but can be removed by catalytic hydrogenation, which may not be suitable if other reducible functional groups like alkenes or alkynes are present. nerdfighteria.info

Table 2: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Formation Conditions | Cleavage Conditions | Stability |

| Ketone | Acetal/Ketal (e.g., from ethylene glycol) | Diol, Acid Catalyst | Aqueous Acid | Stable to bases, nucleophiles, reducing agents |

| Alcohol | tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Stable to bases, mild acids, many oxidizing/reducing agents |

| Alcohol | Benzyl (Bn) Ether | Benzyl Halide, Strong Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acids, bases, many oxidizing/reducing agents |

Catalytic Approaches in the Synthesis of Cyclopentyl Compounds

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecular frameworks like that of this compound. Transition metal catalysis, organocatalysis, and biocatalysis each provide unique advantages for the functionalization and formation of cyclopentane rings.

Transition Metal Catalysis in C-H Functionalization and Cross-Coupling

Transition metal-catalyzed reactions have revolutionized the synthesis of substituted carbocycles by enabling the direct functionalization of otherwise unreactive C-H bonds and facilitating the formation of carbon-carbon bonds through cross-coupling reactions. nih.govuva.nlrsc.org

C-H Functionalization:

The direct functionalization of C(sp³)–H bonds in cyclopentanes is a highly desirable but challenging transformation. uva.nl Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can activate these bonds, often with the assistance of a directing group within the substrate. nih.govrsc.org This approach allows for the introduction of various functional groups at specific positions on the cyclopentane ring. While examples of C(sp³)–H functionalization are less common than those for C(sp²)–H bonds, ongoing research is focused on developing new catalytic systems to overcome this challenge. uva.nl

Cross-Coupling Reactions:

Cross-coupling reactions are a cornerstone of modern synthesis. For the construction of substituted cyclopentanes, these reactions can be used to form C-C bonds between a cyclopentyl-based substrate (e.g., a halide or triflate) and a suitable coupling partner. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely employed. Copper-catalyzed hydroalkylation of styrenes tethered to a halide can lead to the formation of enantioenriched cyclopentanes. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Reactions for Cyclopentane Synthesis

| Reaction Type | Catalyst | Substrates | Bond Formed |

| C(sp³)–H Arylation | Palladium | Cyclopentane carboxylic acid derivatives, Aryl halides | C-C |

| Intramolecular Hydroalkylation | Copper Hydride | Halide-tethered styrenes | C-C |

| Cross-Coupling | Palladium | Secondary organotrifluoroborates, Aryl chlorides/bromides | C-C |

Organocatalysis in Cyclopentane Annulation and Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. nih.gov These catalysts are often less sensitive to air and moisture and can provide high levels of stereocontrol.

Cyclopentane Annulation:

Organocatalytic strategies for cyclopentane annulation, the formation of a five-membered ring onto an existing structure, are well-developed. The Danheiser annulation, for instance, uses a Lewis acid to react an α,β-unsaturated ketone with a trialkylsilylallene to form a cyclopentene (B43876) ring. wikipedia.org Other methods involve the [3+2] cycloaddition of donor-acceptor cyclopropanes with various partners, which can be promoted by simple bases like sodium hydroxide (B78521). frontiersin.org Organophosphines can also catalyze the cyclopenta[b]annulation of heteroarenes through the functionalization of C(sp³)–H bonds in ynones. nih.gov These reactions often proceed with high diastereoselectivity, leading to heavily substituted cyclopentane derivatives. frontiersin.org

Functionalization:

N-heterocyclic carbenes (NHCs) are versatile organocatalysts that can be used for a variety of transformations, including the functionalization of existing cyclopentane rings or the construction of cyclopentane-containing scaffolds. uni-muenster.de Cooperative catalysis, which combines an organocatalyst with a transition metal catalyst, has expanded the scope of these reactions, enabling the synthesis of complex structures with excellent stereoselectivity. uni-muenster.de

Biocatalytic Transformations for Enantioselective Synthesis (e.g., Lipase-catalyzed Kinetic Resolution)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral molecules like specific stereoisomers of this compound, enzymes are particularly valuable.

Lipase-Catalyzed Kinetic Resolution:

Lipases are enzymes that catalyze the hydrolysis of esters or, in the reverse direction, the formation of esters (esterification). jocpr.com They are widely used for the kinetic resolution of racemic alcohols. jocpr.commdpi.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other. jocpr.com This allows for the separation of the two enantiomers, providing access to both the acylated product and the unreacted alcohol in high enantiomeric purity. jocpr.comresearchgate.netmdpi.com

The efficiency of a lipase-catalyzed kinetic resolution is dependent on the specific lipase (B570770), the acyl donor (often vinyl acetate), the solvent, and the temperature. jocpr.comresearchgate.netmdpi.com For example, Pseudomonas cepacia lipase has been successfully used in the resolution of various alcohol precursors. mdpi.com This method is advantageous because it often operates under mild, environmentally friendly conditions and can provide very high enantiomeric excesses. mdpi.comresearchgate.netmdpi.com

Table 4: Key Features of Catalytic Approaches

| Catalysis Type | Key Advantages | Typical Applications in Cyclopentane Synthesis |

| Transition Metal Catalysis | High efficiency, broad scope, C-H activation | Cross-coupling, C-H functionalization, cyclization |

| Organocatalysis | Metal-free, high stereocontrol, mild conditions | Annulation, cycloaddition, functionalization |

| Biocatalysis | High enantioselectivity, mild/green conditions | Kinetic resolution of alcohols and esters |

Synthetic Routes to Specific Stereoisomers and Analogues

The synthesis of specific stereoisomers of substituted cyclopentanes is a significant challenge in organic chemistry. The spatial arrangement of substituents on the cyclopentane ring can dramatically influence the properties of a molecule. libretexts.org For di-substituted cyclopentanes, this leads to the possibility of cis and trans isomers, where the substituents are on the same or opposite faces of the ring, respectively. libretexts.org

Stereoselective synthetic approaches are therefore crucial. Electrophilic additions to substituted cyclopentenes can proceed with high stereoselectivity, often favoring the syn-addition of the electrophile to the double bond. nih.govresearchgate.net The stereochemical outcome can be influenced by the existing substituents on the ring.

For the synthesis of analogues of this compound, the methodologies described above can be adapted. For instance, different carboxylic acids can be used in the esterification step to create a variety of esters. The oxopropyl side chain can be modified through reactions at the ketone or by starting with different building blocks. The development of synthetic routes that allow for the late-stage diversification of the molecule is a powerful strategy for creating libraries of analogues for structure-activity relationship studies.

Synthesis of Cyclopentanone Precursors for Subsequent Derivatization

The construction of the cyclopentanone core is a fundamental first step. Cyclopentanone itself serves as a valuable building block for producing a variety of cyclic compounds. researchgate.net Methods for preparing substituted cyclopentanones often involve the hydrogenation of substituted cyclopentenones. google.com For instance, γ-ketoesters are recognized as useful precursors for the production of substituted cyclopentanones. google.com

One-pot, asymmetric multicatalytic reactions represent a powerful strategy for creating densely functionalized cyclopentanones from simple, readily available starting materials. nih.gov An example is the formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, which proceeds through a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov This cascade process efficiently yields α-hydroxycyclopentanones with three contiguous stereocenters. nih.gov

Another approach involves the functionalization of cyclopentenones. An efficient method for creating highly substituted cyclopentanones is based on the aza-Michael reaction of cyclopentenones with different aniline (B41778) nucleophiles. ucd.ie The Baylis-Hillman reaction can also be used to functionalize the parent cyclopentenones, allowing for the installation of versatile functionalities at either the α- or β-position of the enone. ucd.ie

The Piancatelli rearrangement offers a direct route to 4-hydroxycyclopentenones, which are valuable intermediates. orgsyn.org Furthermore, methods have been developed for preparing compounds like 3-(2-oxocyclopentyl)-propionic acid and its esters, which are important intermediates for more complex molecules. google.com One such method involves the reaction of cyclopentanone with morpholine, followed by the addition of acrylate. google.com

Ring expansion of cyclobutanone (B123998) derivatives also provides a pathway to cyclopentanones. For example, cycloadducts from Diels-Alder reactions involving cyclobutenones can undergo regioselective ring expansion to produce the corresponding cyclopentanones. mdpi.com

Table 1: Selected Precursors and Synthetic Strategies for Cyclopentanones

| Precursor Type | Synthetic Method | Resulting Structure | Reference(s) |

|---|---|---|---|

| 1,3-Dicarbonyls & Enals | Asymmetric Multicatalytic Cascade | Densely Functionalized Cyclopentanones | nih.gov |

| Cyclopentenones | Aza-Michael Reaction / Baylis-Hillman | Highly Substituted Cyclopentanones | ucd.ie |

| Furfuryl Alcohols | Piancatelli Rearrangement | 4-Hydroxycyclopentenones | orgsyn.org |

| Cyclobutenone Adducts | Regioselective Ring Expansion | Functionalized Cyclopentanones | mdpi.com |

| Cyclopentanone & Acrylate | Michael-type Addition | 3-(2-oxocyclopentyl)-propionic ester | google.com |

Regioselective and Stereoselective Functionalization of Cyclopentanones and Related Ring Systems

Once the cyclopentanone ring is formed, controlling the placement and stereochemistry of substituents is paramount. Regio- and stereoselectivity are key challenges in synthesizing complex cyclopentane derivatives. nih.govoregonstate.edu

A significant challenge for synthetic chemists is the stereoselective synthesis of a cyclopentane nucleus through convergent annulations. nih.gov Rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity (99% ee, >97:3 dr). nih.gov This domino reaction allows for the introduction of various functional groups at three of the stereogenic centers by changing the allyl alcohol and vinyldiazoacetate components. nih.gov The fourth stereocenter can be manipulated to create complex cyclopentanones. nih.gov

Diastereoselective synthesis of highly functionalized cyclopentanones can be achieved through methods like the aza-Michael reaction, where hydrogen bonding between a tertiary alcohol and the incoming nucleophile directs the stereochemical outcome. ucd.ie Organocatalysis also offers powerful tools for stereoselective functionalization. For example, the enantioselective Michael addition of cyclobutanones to nitro-olefins can be catalyzed by chiral organocatalysts, a strategy that can be adapted for cyclopentanone systems. mdpi.com Similarly, enantioselective aldol reactions between 2-hydroxycyclobutanone and aromatic aldehydes have been achieved with high regioselectivity using amino acid catalysts like (S)-tryptophan. mdpi.com

For unsymmetrical 1,3-diketones used in cascade reactions to form cyclopentanones, sterics can play a more significant role than electronics in controlling regioselectivity during the carbene-catalyzed intramolecular reaction. nih.gov

Table 2: Examples of Stereoselective Functionalization Methods

| Reaction Type | Catalyst/Reagent | Key Feature | Result | Reference(s) |

|---|---|---|---|---|

| Domino Reaction | Chiral Rhodium Catalyst | Forms four contiguous stereocenters | High diastereo- and enantioselectivity | nih.gov |

| Aza-Michael Reaction | Aniline Nucleophiles | H-bonding directed diastereoselectivity | Excellent diastereoselectivity | ucd.ie |

| Aldol Reaction | (S)-tryptophan | Organocatalyzed, regioselective | 2,2-disubstituted cyclobutanones | mdpi.com |

Derivatization of Existing Cyclopentane Scaffolds towards Target Structures

The final stage in the synthesis of a target molecule like this compound involves the derivatization of a pre-existing cyclopentane scaffold. This can include oxidation, reduction, hydrolysis, or the addition of new functional groups. researchgate.net Derivatization is a crucial process for modifying the chemical structure of a compound to achieve desired properties or to make it suitable for a specific analysis or application. researchgate.net

A common strategy involves the derivatization of functional groups already present on the cyclopentane ring. For instance, a hydroxyl group can be converted to an acetate ester. The enzymatic hydrolysis of a diacetate on a cyclobutane (B1203170) ring to yield a monoacetate demonstrates a selective derivatization that can be conceptually applied to cyclopentane systems. mdpi.com

The introduction of side chains is another critical derivatization. Ethyl (2-oxo-cyclopentyl)acetate, a versatile building block, serves as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure is primed for further reactions. The synthesis of alkyl 3-oxo-2-pentyl-1-cyclopentene acetates can be achieved by isomerizing epoxy-esters derived from 2,3-epoxy-2-pentyl-1-cyclopentanone. google.com This highlights how functional groups on the ring can be manipulated to build complex side chains.

Radical cyclization of precursors like β-ketoesters can furnish fused carbocyclic ring systems, which can then be further modified. oregonstate.edu For example, a subsequent Luche reduction can proceed with high stereoselectivity. oregonstate.edu The development of methods to construct cyclopentanes with control over sp3-hybridized stereocenters has been a major driving force in synthetic chemistry, leading to a wide array of elegant synthetic reactions and strategies. oregonstate.edu

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Cyclopentane (B165970) Ring Formation and Structural Modification

The synthesis of the cyclopentane core is a central topic in organic chemistry, with numerous methods developed for its construction. These strategies often involve forming one or more carbon-carbon bonds to close the five-membered ring.

One of the most powerful methods for forming cyclic β-keto esters is the Dieckmann Condensation , which is an intramolecular Claisen condensation of a 1,6-diester. libretexts.orgwikipedia.orgopenstax.org The mechanism involves the formation of an enolate at one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. libretexts.orgopenstax.org Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. wikipedia.org This approach is highly effective for creating five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com A plausible synthetic route to a precursor of 3-(2-Oxopropyl)cyclopentyl acetate (B1210297) could start with a suitably substituted hexane-1,6-dioic acid ester, which upon treatment with a strong base like sodium ethoxide, would yield a 2-oxocyclopentanecarboxylate derivative. This intermediate can then be further elaborated through alkylation and decarboxylation steps to install the desired side chains. libretexts.org

Another prevalent strategy involves tandem reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation . oregonstate.edumasterorganicchemistry.com This sequence is famously exemplified by the Robinson annulation for six-membered rings, but the principle is readily adapted for cyclopentane synthesis. masterorganicchemistry.comwikipedia.org In this context, a Michael acceptor, such as an α,β-unsaturated ketone, reacts with an enolate nucleophile to form a 1,5-dicarbonyl intermediate. jk-sci.com This intermediate, under basic or acidic conditions, can then undergo an intramolecular aldol condensation to form the five-membered ring. masterorganicchemistry.combaranlab.org For instance, the annulation of a β-keto ester with a phenacyl bromide under basic conditions can proceed via an initial SN2 substitution followed by an intramolecular aldol condensation to yield highly substituted 2-cyclopentenones. rsc.org

Radical cyclizations also offer a versatile route to cyclopentane rings. Tandem sequences involving Michael addition followed by radical cyclization and oxygenation have been developed to assemble densely functionalized cyclopentane derivatives with high stereocontrol. nih.gov These reactions can form multiple C-C bonds and a C-O bond in a single sequence. nih.gov

The table below summarizes key strategies for cyclopentane ring formation relevant to the synthesis of substituted cyclopentanones.

| Reaction Type | Starting Materials | Key Intermediate | Product Type | Reference(s) |

| Dieckmann Condensation | 1,6-Diester | Ester Enolate | Cyclic β-Keto Ester | libretexts.org, wikipedia.org, openstax.org |

| Michael-Aldol Tandem | Enolate + α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Cyclopentenone | oregonstate.edu, jk-sci.com, rsc.org |

| Radical Cyclization | Ester Enolate + Alkene | Radical Intermediate | Functionalized Cyclopentane | nih.gov |

Understanding Intramolecular Rearrangements Relevant to Cyclopentyl Systems (e.g., Allylic Azide (B81097) Rearrangement, Intramolecular Schmidt Reaction)

Intramolecular rearrangements are powerful transformations for modifying cyclic frameworks, often allowing access to complex structures that are otherwise difficult to synthesize.

The Allylic Azide Rearrangement , also known as the Winstein Rearrangement, is a openstax.orgopenstax.org-sigmatropic rearrangement where an allylic azide exists in a dynamic equilibrium with its isomeric form. This process is often spontaneous and can lead to a mixture of constitutional isomers. acs.orgulethbridge.ca The rearrangement proceeds through a symmetric, cyclic transition state, although an ionic mechanism can operate at higher temperatures or in the presence of Lewis acids. baranlab.orgacs.org In the context of cyclopentyl systems, an azide on an allylic carbon of a cyclopentene (B43876) ring can rearrange, shifting the position of both the double bond and the azide group. This equilibrium can be synthetically useful if one isomer can be selectively trapped in a subsequent reaction, driving the equilibrium towards a single product. oregonstate.edubaranlab.org Factors such as substituent effects and alkene geometry (cis vs. trans) can influence the rate of rearrangement. acs.org

The Intramolecular Schmidt Reaction provides a method for ring expansion or the formation of bridged bicyclic systems by reacting an alkyl azide with a ketone under acidic conditions. nih.govorganic-chemistry.org When applied to azido-ketones where the azide and carbonyl are separated by a suitable tether, the reaction can lead to the formation of lactams. nih.gov For a substrate like 3-(azidoethyl)cyclopentanone, the acid-promoted reaction leads to the formation of a bridged lactam. nih.gov The mechanism involves the protonation of the ketone, followed by the addition of the tethered azide to the carbonyl carbon. Subsequent rearrangement with the loss of dinitrogen gas (N₂) drives the reaction. theses.fr The regiochemistry of the rearrangement, which determines whether a fused or bridged product is formed, can be controlled by factors such as the substitution pattern on the ketone and the stability of the transition states. nih.gov

| Rearrangement | Functional Groups Involved | Typical Product | Key Mechanistic Feature | Reference(s) |

| Allylic Azide Rearrangement | Allylic Azide | Isomeric Allylic Azide | openstax.orgopenstax.org-Sigmatropic Shift | acs.org, ulethbridge.ca |

| Intramolecular Schmidt Reaction | Ketone, Alkyl Azide | Lactam (Fused or Bridged) | Rearrangement with N₂ Extrusion | nih.gov, organic-chemistry.org |

Studies on Multicomponent Cascade Cyclizations and Related Processes

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient for building molecular complexity. Several cascade processes are particularly relevant for synthesizing functionalized cyclopentanes.

A notable example is the cooperative catalysis involving N-Heterocyclic Carbenes (NHCs) and Lewis acids . This strategy has been used for the annulation of enals with β,γ-unsaturated α-ketoesters to generate highly substituted cyclopentanols. nih.gov The NHC catalyst generates a homoenolate equivalent from the enal, while a Lewis acid, such as Ti(OiPr)₄, activates the ketoester electrophile, promoting the initial conjugate addition. The resulting intermediate then undergoes an intramolecular aldol reaction to close the cyclopentane ring, ultimately furnishing products with four contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

Similarly, multicatalytic cascade reactions combining secondary amine catalysis and NHC catalysis have been developed. These processes can start from simple 1,3-dicarbonyls and α,β-unsaturated aldehydes. masterorganicchemistry.com The secondary amine catalyzes a Michael addition to form an aldehyde intermediate with a tethered ketone, which then undergoes an intramolecular crossed-benzoin reaction catalyzed by the NHC to afford densely functionalized α-hydroxycyclopentanones. masterorganicchemistry.com

Visible-light-induced cascade cyclizations represent another modern approach. These reactions can proceed under mild conditions, using light to initiate a sequence of bond-forming events, leading to complex polycyclic structures. organic-chemistry.org

Oxidation and Reduction Chemistry of Ketone and Ester Functionalities within the Cyclopentyl Framework

The presence of both a ketone and an ester in "3-(2-Oxopropyl)cyclopentyl acetate" necessitates chemoselective methods for oxidation and reduction.

Reduction Chemistry: Selectively reducing the ketone in the presence of the ester is a common challenge. Several methods achieve this with high selectivity.

Catalytic Asymmetric Hydrogenation: Catalysts like the Noyori Ru-TsDPEN system can reduce ketones enantioselectively using mild reagents like formic acid and triethylamine (B128534), leaving the ester group untouched.

Borane (B79455) Reagents: Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) used with borane (BH₃) can achieve highly enantioselective reduction of ketones. numberanalytics.com Ammonia borane in neat water has also been shown to selectively reduce keto esters to the corresponding hydroxy esters. wikipedia.org

Hydride Reagents: While strong hydrides like LiAlH₄ would reduce both functionalities, milder or sterically hindered hydrides can show selectivity. Protecting the ketone as a ketal (e.g., with ethylene (B1197577) glycol) allows for the unhindered reduction of the ester with LiAlH₄, followed by deprotection of the ketone. mdpi.com

Oxidation Chemistry: The primary oxidation reaction relevant to the ketone functionality is the Baeyer-Villiger Oxidation . This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid (like m-CPBA) or hydrogen peroxide with a catalyst. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The reaction is regiospecific, with the migratory aptitude of the adjacent carbon groups determining the product. The general order of migration preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Applying this to the ketone in "this compound," the more substituted cyclopentyl carbon would preferentially migrate, leading to the formation of a new ester linkage. The Baeyer-Villiger oxidation can be catalyzed by Lewis acids or Brønsted acids and has been achieved with high regio- and enantioselectivity in certain systems. mdpi.comsigmaaldrich.com

| Transformation | Reagent/Catalyst | Functionality Reacted | Product | Reference(s) |

| Selective Ketone Reduction | Noyori Ru-TsDPEN / HCOOH | Ketone | Secondary Alcohol | |

| Selective Ketone Reduction | Ammonia Borane / H₂O | Ketone | Secondary Alcohol | wikipedia.org |

| Ester Reduction (via protection) | 1. Ethylene Glycol, H⁺2. LiAlH₄3. H₃O⁺ | Ester | Primary Alcohol | mdpi.com |

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | Ketone | Ester | sigmaaldrich.com, organic-chemistry.org |

Acid- and Base-Catalyzed Transformations and Their Mechanistic Details

The ketone and ester groups are susceptible to a range of transformations under both acidic and basic conditions.

Base-Catalyzed Transformations: Under basic conditions, the most significant reactions involve the formation of an enolate from the ketone.

Intramolecular Aldol/Claisen Reactions: If a suitable electrophile is present elsewhere in the molecule, the enolate can participate in intramolecular ring-forming reactions. For example, a 1,5-diketone, which could be derived from the target molecule, can undergo an intramolecular aldol condensation to form a new five- or six-membered ring. masterorganicchemistry.com Similarly, the Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester. libretexts.orgallen.in

Hydrolysis (Saponification): Strong bases like sodium hydroxide (B78521) will hydrolyze the acetate ester to a carboxylate salt and cyclopentanol (B49286) derivative.

Enolate Alkylation: The formation of an enolate at the carbon alpha to the ketone allows for the introduction of new alkyl groups via reaction with alkyl halides.

Acid-Catalyzed Transformations: In the presence of acid, both carbonyl groups can be activated.

Hydrolysis: The acetate ester can be hydrolyzed to the corresponding alcohol and acetic acid, a reaction that is the reverse of Fischer esterification. youtube.com The mechanism involves protonation of the ester carbonyl, nucleophilic attack by water, proton transfer, and elimination of the alcohol. youtube.com

Transesterification: Heating in the presence of an acid and a different alcohol can replace the acetate group with a new ester.

Enolization/Enol Ether Formation: The ketone can be converted to its enol tautomer or trapped as an enol ether, which can then undergo further reactions.

Intramolecular Acetal/Ketal Formation: If a diol precursor is used, an intramolecular, acid-catalyzed reaction can form a cyclic acetal, which serves as a protecting group for the ketone. mdpi.com

Aldol Condensation: Acid can also catalyze the aldol reaction by converting the ketone to its enol form, which then acts as the nucleophile. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For 3-(2-Oxopropyl)cyclopentyl acetate (B1210297), both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are pivotal in assigning the specific protons and carbons and understanding their connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The spectrum of 3-(2-Oxopropyl)cyclopentyl acetate would be expected to show distinct signals for the protons on the cyclopentyl ring, the methylene (B1212753) protons adjacent to the ketone, the methyl protons of the ketone, and the methyl protons of the acetate group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, the proton on the carbon bearing the acetate group (CH-OAc) would likely appear at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. hmdb.cachemicalbook.comchemicalbook.com The spectrum of this compound would display unique signals for each carbon atom in a different chemical environment. Key signals would include those for the carbonyl carbons of the ketone and the ester, the carbon attached to the acetate oxygen, the carbons of the cyclopentyl ring, and the methyl carbons. The chemical shifts of the carbonyl carbons are characteristically found at the downfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Cyclopentyl CH-OAc | 4.8 - 5.2 | 70 - 80 |

| Cyclopentyl CH₂ | 1.2 - 2.2 | 20 - 40 |

| Cyclopentyl CH | 1.5 - 2.5 | 30 - 50 |

| CH₂-C=O | 2.2 - 2.6 | 40 - 50 |

| C=O (ketone) | - | 205 - 220 |

| CH₃ (ketone) | 2.1 - 2.3 | 25 - 35 |

| C=O (acetate) | - | 170 - 175 |

| CH₃ (acetate) | 1.9 - 2.1 | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.govresearchgate.netmdpi.com This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₀H₁₆O₃), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry for Ionization Mechanisms

Different ionization techniques are used to generate ions for mass analysis, each providing unique information.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.comrsc.org This is particularly useful for confirming the molecular weight of the compound.

Electron Ionization (EI) : EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to deduce its structure. For this compound, characteristic fragments would likely arise from the loss of the acetate group, the propanone side chain, or cleavage of the cyclopentyl ring.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgpressbooks.publibretexts.orgcore.ac.ukdocbrown.info Each functional group absorbs IR radiation at a characteristic frequency (wavenumber).

In the IR spectrum of this compound, two prominent carbonyl (C=O) stretching absorptions would be expected. The ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower frequency, around 1725-1705 cm⁻¹. The presence of these two distinct peaks would be strong evidence for the two different carbonyl functionalities in the molecule. Additionally, C-O stretching vibrations for the ester group would be observed in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the alkane parts of the molecule would appear just below 3000 cm⁻¹. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | 1750 - 1735 | Strong |

| C=O (Ketone) | 1725 - 1705 | Strong |

| C-O (Ester) | 1300 - 1000 | Strong |

| C-H (sp³ hybridized) | 2960 - 2850 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in the analysis and purification of organic compounds like this compound. The selection of a specific chromatographic technique is dictated by the compound's volatility, polarity, and the analytical objective, whether it be routine purity checks, preparative isolation, or the separation of chiral isomers.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. Given that acetate esters are often amenable to GC analysis, this method is well-suited for assessing the purity of this compound. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the gas and stationary phases, which is influenced by its boiling point and affinity for the stationary phase. GC can effectively separate this compound from starting materials, byproducts, and solvents remaining from its synthesis. nih.gov

For chiral compounds such as this compound, which can exist as multiple stereoisomers, chiral gas chromatography is the method of choice for enantiomeric separation. google.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their quantification. researchgate.netuni-muenchen.de The development of CSPs, such as those based on cyclodextrins, has been crucial for the successful enantioselective analysis of various chiral compounds by GC. uni-muenchen.deresearchgate.net The ability to separate and quantify individual enantiomers is critical, as different stereoisomers can exhibit distinct biological activities or sensory properties. google.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Acetate Compound Analysis

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 50-100 °C, ramp to 250-300 °C |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-Dex) for chiral analysis |

This table presents generalized GC conditions; specific parameters would need to be optimized for "this compound".

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common approach for purity determination. sielc.com This method separates compounds based on their hydrophobicity.

Similar to GC, HPLC can be adapted for the separation of enantiomers by using a chiral stationary phase (CSP). nih.gov Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of chiral compounds. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective in resolving a broad range of enantiomers. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, resulting in different retention times. nih.gov This allows for the accurate determination of the enantiomeric excess (ee) of a sample.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Condition |

| Column | C18 for reversed-phase; Chiral stationary phase (e.g., Chiralpak) for chiral separations |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients for reversed-phase; Hexane/Isopropanol for normal-phase chiral |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Flow Rate | 0.5 - 2.0 mL/min |

| Column Temperature | Ambient to 40 °C |

This table provides general HPLC conditions. Method development would be required to optimize the separation for "this compound".

Column chromatography is a fundamental preparative technique used for the purification of organic compounds on a larger scale. orgsyn.org In the synthesis of this compound, column chromatography would be employed to isolate the desired product from unreacted starting materials, reagents, and byproducts. The crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column to elute the components at different rates based on their polarity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. researchgate.netnih.gov A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components of the mixture. researchgate.netnih.gov The separation is visualized, often using a UV lamp, allowing for a quick assessment of the reaction's completion and the purity of the product. nih.govmdpi.com

Table 3: Common Systems for Column and Thin-Layer Chromatography

| Parameter | Typical Setup |

| Stationary Phase (TLC & Column) | Silica Gel 60 |

| Mobile Phase (Eluent) | Mixtures of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) |

| TLC Visualization | UV light (254 nm), or staining agents (e.g., potassium permanganate, vanillin) |

| Application | Reaction monitoring, purity assessment, and preparative purification |

The choice of eluent is critical and is determined empirically using TLC to achieve optimal separation.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This data is used to determine the empirical formula of the compound, which is the simplest whole-number ratio of atoms of each element in the compound. For a newly synthesized compound like this compound, elemental analysis serves as a fundamental confirmation of its elemental composition and, by extension, its molecular formula when combined with molecular weight data from mass spectrometry.

The experimentally determined percentages of carbon, hydrogen, and oxygen are compared with the theoretical values calculated from the proposed molecular formula (C10H16O3 for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the assigned structure and purity of the compound.

Table 4: Elemental Analysis Data for this compound (C10H16O3)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 65.19 | (Value to be determined experimentally) |

| Hydrogen (H) | 8.75 | (Value to be determined experimentally) |

| Oxygen (O) | 26.06 | (Value to be determined experimentally) |

Experimental values that are within ±0.4% of the theoretical values are generally considered acceptable.

Stereochemical Analysis and Chirality in Substituted Cyclopentyl Acetates

Determination of Absolute and Relative Configurations of Cyclopentane (B165970) Centers

The determination of the absolute and relative configurations of stereocenters in substituted cyclopentanes like 3-(2-Oxopropyl)cyclopentyl acetate (B1210297) is fundamental to understanding its stereochemistry. The compound has two chiral centers at positions C1 and C3 of the cyclopentane ring, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers, as are the (1R,3S) and (1S,3R) pair. The relationship between the pairs, for instance between (1R,3R) and (1R,3S), is diastereomeric.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the most powerful techniques for determining relative configuration is NMR spectroscopy. For 1,3-disubstituted cyclopentanes, the spatial relationship between the substituents (cis or trans) can be elucidated by analyzing proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effects (NOEs).

Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In a cyclopentane ring, the cis and trans isomers will exhibit different sets of coupling constants for the protons at C1 and C3 with their neighbors.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can identify protons that are close in space, irrespective of whether they are bonded. For a cis-isomer, a NOE would be expected between the protons (or substituent groups) at C1 and C3, whereas for a trans-isomer, this interaction would be absent. nih.gov

X-ray Crystallography: For crystalline derivatives of 3-(2-Oxopropyl)cyclopentyl acetate, single-crystal X-ray diffraction provides an unambiguous determination of both relative and absolute configuration. nih.gov This technique maps the electron density of the molecule in the crystal lattice, providing precise atomic coordinates and allowing for the assignment of R/S configurations based on the Cahn-Ingold-Prelog priority rules.

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are techniques sensitive to the chiral environment of a molecule. While complex, these methods can be used to assign the absolute configuration by comparing the experimental spectra to those of known compounds or to theoretical spectra calculated using quantum chemical methods.

Quantification of Enantiomeric Excess (ee) and Strategies for Chiral Resolution

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.

Quantification of Enantiomeric Excess: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.

Another method involves derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated and quantified using standard achiral chromatography or NMR spectroscopy.

Strategies for Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.

Classical Resolution: This involves reacting the racemic cyclopentyl acetate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts or complexes. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. researchgate.net

Enzymatic Resolution: Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester at a much faster rate than the other. For instance, a lipase (B570770) could selectively hydrolyze the acetate group of the (1R,3R)-enantiomer of this compound, leaving the (1S,3S)-enantiomer unreacted. The resulting alcohol and the unreacted ester can then be easily separated.

Chiral Preparative Chromatography: This method is an extension of analytical chiral HPLC, where larger quantities of the racemic mixture are separated on a preparative-scale column containing a chiral stationary phase.

Impact of Defined Stereochemistry on Chemical Reactivity and Selectivity in Synthetic Pathways

The defined stereochemistry at the C1 and C3 centers of this compound has a profound impact on its chemical reactivity and the stereochemical outcome of subsequent transformations. The spatial arrangement of the acetate and oxopropyl groups dictates the accessibility of reagents to the reactive sites on the molecule.

For example, in a reduction of the ketone in the 2-oxopropyl side chain, the stereochemistry of the cyclopentane ring can direct the approach of a reducing agent (e.g., sodium borohydride). The existing chiral centers can lead to facial selectivity, resulting in the preferential formation of one of the two possible diastereomeric alcohol products. This is a form of substrate-controlled stereoselectivity.

In synthetic pathways aiming to build more complex molecules from chiral cyclopentane blocks, the relative and absolute configuration of the starting material is crucial for establishing the stereochemistry of newly formed chiral centers. nih.govresearchgate.net For instance, if the cyclopentane ring were to undergo a reaction that forms a new ring fused to it, the cis or trans relationship of the existing substituents would direct the stereochemical outcome of the cyclization. The use of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex target molecules with high stereochemical purity. acs.org

Conformational Effects of Substituents on Cyclopentane Ring Dynamics

The cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain. The two most common low-energy conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). organic-chemistry.org These conformations are in rapid equilibrium at room temperature through a process called pseudorotation. nih.gov

The presence of substituents, such as the acetate and 2-oxopropyl groups in this compound, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions.

Envelope Conformation: In this conformation, four carbon atoms are coplanar, and the fifth is out of the plane. A substituent may be in an axial position on the "flap" carbon or in equatorial-like positions on the other carbons.

Half-Chair Conformation: Here, three adjacent carbons are coplanar, while the other two are displaced on opposite sides of the plane.

For a 1,3-disubstituted cyclopentane, the relative stability of the conformers depends on whether the substituents are cis or trans and their steric bulk. Generally, conformers that place the larger substituents in equatorial-like positions to minimize steric strain (e.g., 1,3-diaxial-like interactions) are favored. researchgate.net

Computational studies and NMR analysis, particularly the measurement of vicinal coupling constants, can provide insight into the preferred conformation and the energy barrier of pseudorotation. researchgate.net For example, a larger substituent will tend to favor a conformation where it avoids unfavorable steric clashes with other atoms in the ring, thus influencing the puckering of the cyclopentane ring. libretexts.org The conformational preference can, in turn, affect the molecule's reactivity by altering the orientation of its functional groups.

Derivatives and Analogues: Design, Synthesis, and Research Implications

Systematic Synthesis of Structural Variants of 3-(2-Oxopropyl)cyclopentyl Acetate (B1210297)

No specific synthetic routes for 3-(2-Oxopropyl)cyclopentyl acetate or its structural variants are described in the available literature. A plausible, though hypothetical, approach would likely involve a multi-step synthesis. This could begin with the Michael addition of an acetone enolate or equivalent to a cyclopentenone derivative, followed by reduction of the cyclopentanone (B42830) and subsequent acetylation. For instance, the synthesis of a related compound, 3-(2-oxopropyl)cyclopentan-1-one, has been proposed via the Michael addition of an enolate to cyclopentenone. However, further transformation of the resulting ring ketone to an acetate group is not documented for this specific structure. Without published research, any discussion of reaction conditions, yields, and stereochemical control would be purely speculative.

Modification of the Cyclopentane (B165970) Ring Substitution Pattern and Stereocenters

The exploration of derivatives through modification of the cyclopentane ring is a standard strategy in medicinal chemistry to probe structure-activity relationships. For This compound , this could involve introducing alkyl, aryl, or functional groups at various positions on the ring. The control of stereochemistry at the C1 (bearing the acetate) and C3 (bearing the side chain) positions would be crucial. General methods for synthesizing substituted cyclopentane derivatives exist, often employing techniques like enantioselective catalysis or using chiral starting materials. However, no studies have been published that apply these methods to the This compound scaffold.

Alterations to the 2-Oxopropyl Side Chain and its Oxidation State

The 2-oxopropyl side chain offers several avenues for modification. The ketone could be reduced to a secondary alcohol, which could then be alkylated or functionalized. The length of the alkyl chain could be extended or shortened, or the terminal methyl group could be replaced with other functional groups. These alterations would modulate the compound's polarity, size, and hydrogen bonding capabilities. While these are common chemical transformations, no research has been reported on their application to This compound .

Variations in the Acetate Ester Moiety: Exploring Different Ester Linkages

The acetate group could be replaced with other ester functionalities to investigate the impact of the ester's steric and electronic properties. This could involve synthesizing analogues with longer-chain alkanoates, benzoates, or esters containing heteroatoms. The synthesis would typically involve the acylation of the corresponding cyclopentanol (B49286) precursor with different acyl chlorides or carboxylic acids. Again, the literature lacks any specific examples of such variations for the target compound.

Exploration of Bioisosteric Replacements for Enhanced Research Utility

Bioisosteric replacement is a key strategy in drug design to improve a molecule's physicochemical properties, metabolic stability, and biological activity. For the ester moiety in This compound , potential bioisosteres could include amides, oxadiazoles, triazoles, or other heterocyclic systems that can mimic the hydrogen bonding and geometric properties of the ester group. While the principles of bioisosterism are well-established, their application to this specific molecule has not been explored in any published research. The successful design and synthesis of such bioisosteres would require extensive, currently unavailable, experimental work.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 3-(2-Oxopropyl)cyclopentyl acetate (B1210297). DFT methods can provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties. mdpi.comrsc.org

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could elucidate the distribution of electron density, identifying electron-rich and electron-poor regions, which are crucial for predicting sites of chemical reactivity. For instance, the carbonyl carbon of the ketone group is expected to be more electrophilic than the carbonyl carbon of the ester group. libretexts.orgmsu.edu

Transition state analysis using DFT can model reaction pathways, such as enolate formation or nucleophilic addition to the carbonyl groups. By calculating the energy barriers for these potential reactions, one can predict the kinetic feasibility and selectivity of various chemical transformations.

Hypothetical DFT Calculation Results for 3-(2-Oxopropyl)cyclopentyl acetate:

| Parameter | Calculated Value (Illustrative) | Significance |

| Optimized Ground State Energy | -X.XX Hartrees | Provides a baseline for comparing the stability of different conformers and isomers. |

| Dipole Moment | Y.YY Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Carbonyl Carbon (Ketone): +0.45eCarbonyl Oxygen (Ketone): -0.50eCarbonyl Carbon (Ester): +0.40eCarbonyl Oxygen (Ester): -0.48e | Quantifies the partial charges on atoms, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic nature of the carbonyl oxygens. |

| Vibrational Frequencies | C=O (Ketone) stretch: ~1715 cm⁻¹C=O (Ester) stretch: ~1735 cm⁻¹ | Predicts the infrared spectrum of the molecule, allowing for experimental verification of the compound's structure. |

Conformational Analysis and Potential Energy Surface Mapping

The flexible nature of the cyclopentane (B165970) ring and the rotatable bonds of the side chains in this compound mean that the molecule can exist in numerous conformations. chemistrysteps.com Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. chemistrysteps.com

The cyclopentane ring itself is not planar and typically adopts puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate torsional strain. dalalinstitute.comlibretexts.orgscribd.commaricopa.eduyoutube.com The substituents on the ring will influence the relative stability of these puckered structures. rsc.org A potential energy surface (PES) map can be generated by systematically varying the key dihedral angles of the molecule and calculating the corresponding energy. This map reveals the low-energy conformations (valleys) and the transition states for interconversion (saddle points). rsc.org

Illustrative Potential Energy Data for Cyclopentane Ring Pucker in this compound:

| Conformation | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (Illustrative) |

| Envelope (Substituent Equatorial) | 0.0 (Global Minimum) | C1-C2-C3-C4 = 35°, C2-C3-C4-C5 = 0° |

| Half-Chair (Substituent Equatorial) | 0.5 | C1-C2-C3-C4 = 45°, C2-C3-C4-C5 = -25° |

| Envelope (Substituent Axial) | 2.5 | C1-C2-C3-C4 = 35°, C2-C3-C4-C5 = 0° |

| Planar | 5.0 (Transition State) | All ring dihedral angles = 0° |

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. acs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational flexibility and how it interacts with its environment, such as a solvent. nih.govacs.orgnih.gov

An MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and track the trajectory of all atoms over a period of nanoseconds or longer. acs.org This approach can reveal which conformations are most populated at a given temperature and how quickly the molecule transitions between them. Furthermore, MD simulations can elucidate the role of the solvent in stabilizing certain conformations through interactions like hydrogen bonding.

Hypothetical Findings from a Molecular Dynamics Simulation:

| Observation | Implication |

| Conformational Transitions | The cyclopentane ring rapidly interconverts between various envelope and half-chair forms. The side chains exhibit significant rotational freedom. |

| Solvent Shell Structure | In an aqueous solution, water molecules form a structured shell around the polar ester and ketone groups. |

| Root Mean Square Deviation (RMSD) | The RMSD of the backbone atoms fluctuates around a stable average value, indicating that the molecule explores a defined set of conformations. |

In Silico Prediction of Molecular Interactions and Reactivity Descriptors

In silico methods can be used to predict how this compound might interact with other molecules and to quantify its intrinsic chemical reactivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.govjscimedcentral.comnams-annals.inresearchgate.net While there are no specific known biological targets for this compound, docking studies could be performed with abstract or representative macromolecular structures (e.g., the active site of a generic enzyme) to explore its potential to form intermolecular interactions. jscimedcentral.comnams-annals.in

Such a study would involve generating multiple conformations of the ligand and placing them in the binding site of the receptor. nih.govnih.gov A scoring function would then be used to estimate the binding affinity for each pose, identifying the most likely binding modes. These studies could highlight the potential for hydrogen bonding via the carbonyl oxygens and hydrophobic interactions involving the cyclopentyl ring and propyl chain.

Illustrative Molecular Docking Results with a Hypothetical Enzyme Active Site:

| Binding Mode | Estimated Binding Affinity (kcal/mol) (Illustrative) | Key Interactions (Illustrative) |

| Mode A | -7.5 | Hydrogen bond between ketone C=O and a donor residue. Hydrophobic interactions with the cyclopentyl ring. |

| Mode B | -6.8 | Hydrogen bond between ester C=O and a donor residue. Van der Waals contacts with the propyl side chain. |

| Mode C | -5.2 | Primarily hydrophobic interactions with the overall molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netucsb.eduwuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netnih.gov

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the LUMO is expected to be localized on the carbonyl groups, indicating these are the primary sites for nucleophilic attack. ucsb.edu The HOMO would likely be associated with the oxygen atoms of the carbonyl groups.

Illustrative Global Reactivity Descriptors for this compound:

| Descriptor | Formula | Calculated Value (eV) (Illustrative) | Interpretation |

| HOMO Energy | E(HOMO) | -9.5 | Related to the ionization potential; a lower value indicates a greater ability to donate electrons. |

| LUMO Energy | E(LUMO) | -1.2 | Related to the electron affinity; a lower value indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 8.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -5.35 | Indicates the molecule's tendency to neither donate nor accept electrons is moderate. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 4.15 | Suggests a moderate resistance to deformation of its electron cloud. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.45 | Quantifies the molecule's overall electrophilic nature. |

Investigations into Biological Interactions and Activities of Cyclopentyl Acetate Derivatives in Academic Research

Studies on Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors) at a Fundamental Level

At the molecular level, the interaction between a compound and biological macromolecules like enzymes and receptors is dictated by its chemical structure and properties. For cyclopentyl acetate (B1210297) derivatives, the cyclopentane (B165970) ring, acetate group, and any side chains, such as the oxopropyl group, are key features that determine how the molecule binds to proteins.

The three-dimensional arrangement of atoms, or stereochemistry, is critical for biological activity, as it influences how well the molecule fits into the binding site of an enzyme or receptor. ontosight.ai The interactions are primarily non-covalent, including hydrogen bonds, where the carbonyl groups of the acetate and ketone can act as acceptors, and hydrophobic interactions, where the nonpolar cyclopentyl ring can engage with similar regions of a protein. mdpi.com The stability of the resulting molecule-protein complex is influenced by these interactions, which can affect the molecule's rigidity and conformational flexibility. mdpi.com While specific research on 3-(2-Oxopropyl)cyclopentyl acetate is not extensively detailed in the provided sources, the principles of molecular interaction derived from related structures suggest its potential for specific biological recognition.

Enzymatic Transformations and Biocatalytic Applications Involving Cyclopentyl Systems

Biocatalysis, the use of enzymes for chemical transformations, is a growing field that offers sustainable and highly specific methods for synthesizing complex molecules. mdpi.comnih.gov Enzymes are highly valued in industrial processes for their efficiency and the clean reactions they produce, which simplifies downstream processing. nih.gov

In the context of cyclopentyl systems, enzymes are particularly useful for creating chiral molecules, which are important in pharmaceuticals. Lipases, for example, are frequently used in the kinetic resolution of racemic mixtures of cyclopentyl acetates. This process separates enantiomers by selectively catalyzing the reaction of one form, leaving the other unreacted. The use of whole cells or engineered enzymes can improve the efficiency of these processes, making them suitable for large-scale production. nih.gov Furthermore, research has explored combining enzymatic reactions with other catalytic methods in one-pot syntheses to create complex molecules like chiral alcohols and amines from ketone precursors. entrechem.com The development of new enzymes and the optimization of reaction conditions are ongoing areas of research aimed at expanding the industrial applications of biocatalysis. nih.govacs.org

Research on Plant Physiology and Chemical Signaling Pathways (e.g., as part of the Jasmonate family of plant metabolites)

Cyclopentane structures are at the heart of the jasmonate family, a class of lipid-derived plant hormones that regulate a plant's response to stress and various developmental processes. nih.govoup.comnih.gov Jasmonic acid (JA) and its derivatives are synthesized from fatty acids in chloroplast membranes through a series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). oup.comnih.govmdpi.com